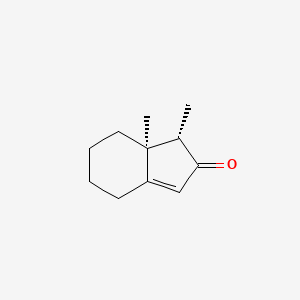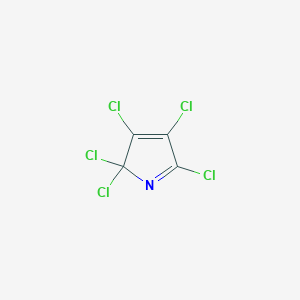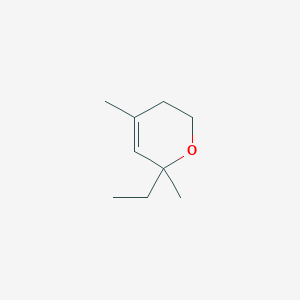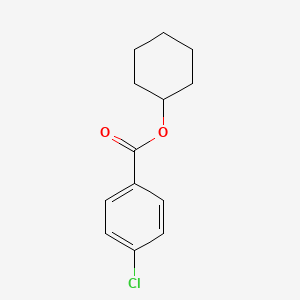![molecular formula C4H8N2O4 B14614669 3-[Methyl(nitro)amino]propanoic acid CAS No. 57742-23-1](/img/structure/B14614669.png)
3-[Methyl(nitro)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(nitro)amino]propanoic acid is an organic compound that features both nitro and amino functional groups attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Methyl(nitro)amino]propanoic acid can be achieved through several methods. One common approach involves the nitration of an appropriate precursor, such as 3-aminopropanoic acid, using nitric acid under controlled conditions. The reaction typically requires a solvent like dimethyl sulfoxide or dimethylformamide to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the precursor is treated with nitric acid in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[Methyl(nitro)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted propanoic acid derivatives.
Applications De Recherche Scientifique
3-[Methyl(nitro)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-[Methyl(nitro)amino]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in changes in enzyme activity, protein function, and cellular processes.
Comparaison Avec Des Composés Similaires
3-Aminopropanoic acid: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitropropanoic acid: Contains a nitro group but lacks the amino group, resulting in different chemical properties.
3-[Methylamino]propanoic acid: Contains an amino group but lacks the nitro group, leading to different reactivity.
Uniqueness: 3-[Methyl(nitro)amino]propanoic acid is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
57742-23-1 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
3-[methyl(nitro)amino]propanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-5(6(9)10)3-2-4(7)8/h2-3H2,1H3,(H,7,8) |
Clé InChI |
LITORZINHYMSSI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)

![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)

![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
